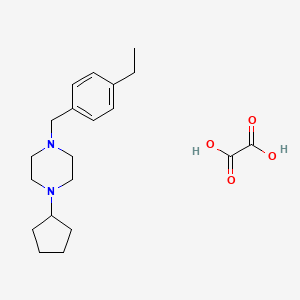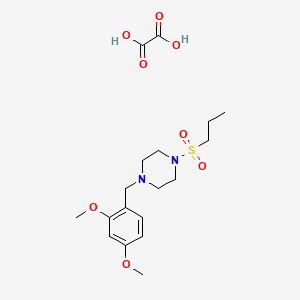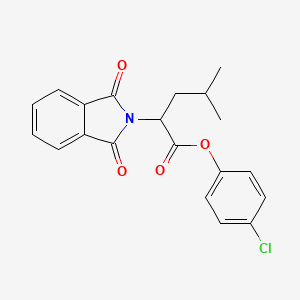
1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate
Übersicht
Beschreibung
1-Cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate (CP 94,253) is a selective serotonin 1B (5-HT1B) receptor agonist that has been extensively studied for its potential therapeutic applications. CP 94,253 has been shown to have a high affinity for 5-HT1B receptors and a moderate affinity for 5-HT1D receptors. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
CP 94,253 acts as a selective agonist for 1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate and 5-HT1D receptors, which are G protein-coupled receptors located in the central nervous system. The activation of these receptors leads to the inhibition of neurotransmitter release, including serotonin and dopamine, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
CP 94,253 has been shown to have a variety of biochemical and physiological effects, including the inhibition of serotonin and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CP 94,253 has several advantages for lab experiments, including its high affinity for 1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate receptors and its selectivity for this receptor subtype. However, the compound has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on CP 94,253 could focus on its potential therapeutic applications, including as an anti-addictive agent, as well as its potential use in the treatment of migraines and obesity. Additional studies could also investigate the compound's mechanism of action and its effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
CP 94,253 has been extensively studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and anti-addictive agent. The compound has also been studied for its potential use in the treatment of migraines and as a potential treatment for obesity.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2.C2H2O4/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18;3-1(4)2(5)6/h7-10,18H,2-6,11-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLBWVFAKKVENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)

![2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3940183.png)


![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)



